5-Bromopyrido[4,3-d]pyrimidine: A Technical Guide for Drug Discovery Professionals
5-Bromopyrido[4,3-d]pyrimidine: A Technical Guide for Drug Discovery Professionals
The pyrido[4,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapeutics.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for precise interactions with the active sites of various enzymes. The introduction of a bromine atom at the 5-position of this scaffold creates 5-Bromopyrido[4,3-d]pyrimidine, a molecule poised for further chemical elaboration and a potential key intermediate in the synthesis of novel drug candidates. This guide provides an in-depth look at its chemical structure, predicted properties, a plausible synthetic route, and its potential applications in drug discovery, grounded in the current scientific literature.
Chemical Identity and Structure
Chemical Structure:
Caption: 2D Structure of 5-Bromopyrido[4,3-d]pyrimidine
Table 1: Chemical Identifiers for 5-Bromopyrido[4,3-d]pyrimidine
| Identifier | Value |
| IUPAC Name | 5-Bromopyrido[4,3-d]pyrimidine |
| Canonical SMILES | C1=C(C=NC=N1)C2=CN=CN=C2Br |
| InChI | InChI=1S/C7H4BrN3/c8-7-5-9-3-10-6(5)4-2-1-11-7/h1-4H |
| InChIKey | Predicted: YWJGEGCZJFNXRN-UHFFFAOYSA-N |
| Molecular Formula | C₇H₄BrN₃ |
| Molecular Weight | 210.03 g/mol |
| CAS Number | Not found in searched literature |
Physicochemical Properties (Predicted)
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for 5-Bromopyrido[4,3-d]pyrimidine is not available, we can predict its properties based on the parent scaffold and the known effects of bromination. The introduction of a bromine atom is expected to increase lipophilicity (XLogP3) and molecular weight.
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 210.03 g/mol | Calculated |
| XLogP3 | ~1.5 | Predicted |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Rotatable Bonds | 0 | Calculated |
| Topological Polar Surface Area | 38.7 Ų | Predicted |
Synthesis Protocol
A plausible synthetic route to 5-Bromopyrido[4,3-d]pyrimidine can be devised based on established methods for constructing the pyrido[4,3-d]pyrimidine core.[2][3] A common strategy involves the cyclization of a substituted pyridine precursor. In this case, a brominated aminonicotinonitrile would be a key starting material.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of 5-Bromopyrido[4,3-d]pyrimidine.
Step-by-Step Methodology:
-
Synthesis of the Intermediate Formamidine:
-
To a solution of 4-amino-5-bromonicotinonitrile (1 equivalent) in an anhydrous solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate formamidine. This intermediate can often be used in the next step without further purification.
-
-
Cyclization to 5-Bromopyrido[4,3-d]pyrimidine:
-
Dissolve the crude formamidine intermediate in a solution of ammonia in methanol (e.g., 7N).
-
Heat the mixture in a sealed pressure vessel at 100-120 °C for 12-18 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, 5-Bromopyrido[4,3-d]pyrimidine.
-
Causality Behind Experimental Choices:
-
DMF-DMA is a common and efficient reagent for the formation of formamidines from primary amines, which serves to introduce the necessary carbon atom for the pyrimidine ring.
-
The use of ammonia in the second step facilitates the cyclization by displacing the dimethylamino group and forming the pyrimidine ring.
-
Heating in a sealed vessel is necessary to achieve the temperatures required for the cyclization reaction with a volatile reagent like ammonia.
Applications in Drug Discovery and Development
The pyrido[4,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors.[1] The strategic placement of nitrogen atoms allows for hydrogen bonding interactions within the ATP-binding pocket of many kinases.
Potential as a Kinase Inhibitor Scaffold:
Derivatives of the pyrido[4,3-d]pyrimidine core have been investigated as inhibitors of several important cancer-related kinases:
-
KRAS: Recent studies have explored pyrido[4,3-d]pyrimidine derivatives as inhibitors of the challenging KRAS-G12D mutant.[4][5]
-
EGFR and ATX: Dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Autotaxin (ATX) based on a tetrahydropyrido[4,3-d]pyrimidine scaffold have been developed.[6]
-
Wee1: Novel Wee1 inhibitors with a pyrido[4,3-d]pyrimidinone core have shown promise in cell cycle regulation.[7]
The 5-bromo substituent on the pyrido[4,3-d]pyrimidine core serves as a versatile synthetic handle. It can be readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of chemical moieties. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Illustrative Signaling Pathway Involvement:
Caption: Potential inhibition of the KRAS signaling pathway by a 5-Bromopyrido[4,3-d]pyrimidine derivative.
Conclusion
5-Bromopyrido[4,3-d]pyrimidine represents a valuable, albeit currently undercharacterized, building block for medicinal chemistry. Its parent scaffold is well-established as a "privileged structure" for targeting kinases and other enzymes implicated in cancer and other diseases. The presence of the bromine atom at a key position opens up a plethora of possibilities for synthetic diversification, enabling the generation of focused compound libraries for hit-to-lead optimization. This technical guide, by consolidating information from related structures and synthetic methodologies, provides a solid foundation for researchers and drug development professionals to embark on the exploration of this promising chemical entity.
References
-
Salerno, S., et al. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry, 61(21), 9567-9581. Available at: [Link]
-
Li, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 30(9), 1937. Available at: [Link]
-
Wang, Y., et al. (2018). Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 26(8), 1784-1796. Available at: [Link]
-
Li, J., et al. (2023). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. Bioorganic & Medicinal Chemistry, 87, 117312. Available at: [Link]
-
Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. Available at: [Link]
-
Singh, K., et al. (2008). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 18(1), 303-306. Available at: [Link]
-
Yadav, P., & Shah, K. (2022). Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review. Chemical Biology & Drug Design, 99(5), 758-768. Available at: [Link]
-
Chemical Substance Information. (n.d.). 4-AMINO-5-BROMOPYRROLO[2,3-D]PYRIMIDINE. Retrieved from [Link]
-
PubChem. (n.d.). 4(3H)-Pyrimidinone, 5-bromo-. Retrieved from [Link]
-
Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. Available at: [Link]
-
Wang, X., et al. (2016). Catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines from 2-(2-hydroxyaryl)acetonitrile and 4,6-dichloropyrimidine-5-carbaldehyde through domino condensation reactions. Organic & Biomolecular Chemistry, 14(4), 1438-1444. Available at: [Link]
-
El-Sayed, M. S., et al. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Journal of Molecular Structure, 1250, 131777. Available at: [Link]
-
El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693-12708. Available at: [Link]
-
Boudjelal, G., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. Available at: [Link]
- Pfizer Inc. (2024). Pyrido[4,3-d]pyrimidine compounds. WO 2024/009191 A1.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst-free synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines from 2-(2-hydroxyaryl)acetonitrile and 4,6-dichloropyrimidine-5-carbaldehyde through domino condensation reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds - Google Patents [patents.google.com]
- 6. Discovery and optimization of tetrahydropyrido[4,3-d]pyrimidine derivatives as novel ATX and EGFR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
